Cas no 10543-64-3 (N'-phenyloxamide)

N'-phenyloxamide structure
N'-phenyloxamide structure
Product Name:N'-phenyloxamide
CAS No:10543-64-3
MF:C8H8N2O2
MW:164.161321640015
CID:1153110
PubChem ID:596227
Update Time:2025-04-20

N'-phenyloxamide Chemical and Physical Properties

Names and Identifiers

    • N'-phenyloxamide
    • phenyl-oxalamide
    • Phenyloxamid
    • ST50994443
    • SureCN1242953
    • carbamoyl-N-benzamide
    • Oxamide, N-phenyl-
    • N-phenylethanediamide
    • carboxylic acid anilide
    • N-Phenyl-oxamid
    • AC1LC8J4
    • CTK0G5482
    • N-Phenyl-oxalsaeurediamid
    • Oxalsaeure-amid-anilid
    • Ethanediamide, phenyl-
    • phenyl-oxalamide; Phenyloxamid; ST50994443; SureCN1242953; carbamoyl-N-benzamide; Oxamide, N-phenyl-; N-phenylethanediamide; carboxylic acid anilide; N-Phenyl-oxamid; AC1LC8J4; CTK0G5482; N-Phenyl-oxalsaeurediamid; Oxalsaeure-amid-anilid; Ethanediamide, phenyl-;
    • 10543-64-3
    • DTXSID70344362
    • N-phenyl oxalamide
    • N1-Phenyloxalamide
    • STK169124
    • N-PHENYL-OXALAMIDE
    • SCHEMBL1242953
    • n'-phenyl-oxalamide
    • AKOS000441472
    • Inchi: 1S/C8H8N2O2/c9-7(11)8(12)10-6-4-2-1-3-5-6/h1-5H,(H2,9,11)(H,10,12)
    • InChI Key: KWKRTNFTBCZAGB-UHFFFAOYSA-N
    • SMILES: O=C(C(N)=O)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 164.05864
  • Monoisotopic Mass: 164.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • PSA: 72.19
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